3-Acetoxy-3'-cyanobenzophenone
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Overview
Description
3-Acetoxy-3’-cyanobenzophenone is a synthetic organic compound with the molecular formula C16H11NO3 and a molecular weight of 265.27 g/mol . It is characterized by the presence of an acetoxy group and a cyano group attached to a benzophenone core. This compound is typically found as an off-white solid and is soluble in organic solvents.
Preparation Methods
The synthesis of 3-Acetoxy-3’-cyanobenzophenone involves several steps. One common method includes the acetylation of 3’-cyanobenzophenone using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-Acetoxy-3’-cyanobenzophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Scientific Research Applications
3-Acetoxy-3’-cyanobenzophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 3-Acetoxy-3’-cyanobenzophenone involves its interaction with specific molecular targets and pathways. The acetoxy group can undergo hydrolysis to form a hydroxyl group, which can then participate in various biochemical reactions. The cyano group can also interact with biological molecules, potentially leading to the inhibition of certain enzymes or receptors .
Comparison with Similar Compounds
3-Acetoxy-3’-cyanobenzophenone can be compared with other benzophenone derivatives, such as:
3-Hydroxy-3’-cyanobenzophenone: Similar structure but with a hydroxyl group instead of an acetoxy group.
3-Acetoxybenzophenone: Lacks the cyano group, making it less reactive in certain chemical reactions.
3-Cyano-3’-hydroxybenzophenone: Contains both a cyano and a hydroxyl group, offering different reactivity and biological activity profiles.
These comparisons highlight the unique combination of functional groups in 3-Acetoxy-3’-cyanobenzophenone, which contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
[3-(3-cyanobenzoyl)phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO3/c1-11(18)20-15-7-3-6-14(9-15)16(19)13-5-2-4-12(8-13)10-17/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIOINACVIAJQKH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C(=O)C2=CC=CC(=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40641638 |
Source
|
Record name | 3-(3-Cyanobenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40641638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890099-69-1 |
Source
|
Record name | 3-(3-Cyanobenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40641638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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